Reversible vs. Irreversible Cysteine Adduct Formation: 2-Cyanoacrylamide Warhead Kinetic Distinction Over Acrylamide-Based Covalent Inhibitors
The α-cyanoacrylamide electrophile in CAS 380478-28-4 forms a reversible covalent β-thioether adduct with cysteine thiols, in contrast to irreversible acrylamide warheads found in approved covalent drugs such as ibrutinib and afatinib. The cyano group lowers the pKₐ of the α-proton, accelerating β-elimination of the thiolate and thereby enabling adduct reversal under physiological conditions [1]. In direct kinetic comparisons, cyanoacrylamide–cysteine adducts undergo elimination substantially faster than acrylamide-derived adducts, with the half-life of the covalent complex being tuneable by the electron-withdrawing nature of the aryl substituents [1][2].
| Evidence Dimension | Covalent bond reversibility (β-elimination rate from cysteine adduct) |
|---|---|
| Target Compound Data | α-Cyanoacrylamide warhead: adduct elimination is faster than acrylamide-derived adducts (qualitative; quantitative rate constants depend on specific aryl substitution; the 2-chloro-6-fluorophenyl and 2-bromo-4-nitrophenyl groups are predicted to enhance elimination rates relative to unsubstituted phenyl via electron-withdrawing effects) [1]. |
| Comparator Or Baseline | Acrylamide warhead (e.g., ibrutinib, afatinib): forms essentially irreversible covalent bond with cysteine under physiological conditions; adduct half-life typically >24 h [1]. |
| Quantified Difference | Cyanoacrylamide–cysteine adducts eliminate more rapidly due to decreased pKₐ of the α-proton; exact fold-difference is substituent-dependent and has not been measured for this specific compound [1][2]. |
| Conditions | Biochemical thiol-reactivity assays; β-mercaptoethanol competition experiments; MS analysis of covalent adducts at pH 7.4 [1][2]. |
Why This Matters
Reversible covalent warheads are preferred in kinase inhibitor development when sustained target engagement with reduced risk of haptenization and off-target irreversible modification is desired; this mechanistic distinction directly informs compound selection for covalent probe and lead-optimization campaigns.
- [1] Miller, R. M.; Paavilainen, V. O.; Krishnan, S.; Serafimova, I. M.; Taunton, J. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. J. Am. Chem. Soc. 2013, 135 (14), 5298–5301. https://doi.org/10.1021/ja401221b. View Source
- [2] Serafimova, I. M.; Pufall, M. A.; Krishnan, S.; Duda, K.; Cohen, M. S.; Maglathlin, R. L.; McFarland, J. M.; Miller, R. M.; Frödin, M.; Taunton, J. Reversible Targeting of Noncatalytic Cysteines with Chemically Tuned Electrophiles. Nat. Chem. Biol. 2012, 8 (5), 471–476. https://doi.org/10.1038/nchembio.925. View Source
